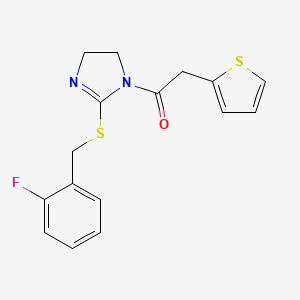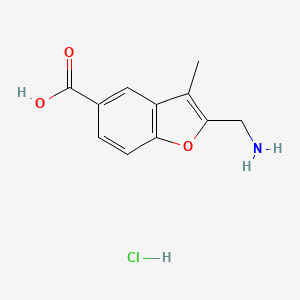
2-(Aminomethyl)-3-methyl-1-benzofuran-5-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle formula or a 3D conformation.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity of the compound.Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Novel Derivatives: Novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives were synthesized for potential applications in medicinal chemistry (Gao et al., 2011).
- Halogen and Aminoalkyl Derivatives: Halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate were prepared, showing potential for antimicrobial applications (Krawiecka et al., 2012).
- Benzofuran Synthesis Reactivities: The synthesis of benzofuran derivatives and their intermediates was studied, contributing to the understanding of benzofuran chemistry (Horaguchi et al., 1987).
Biological and Pharmacological Activities
- Antioxidant and Antibacterial Studies: Phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid showed antioxidant and antibacterial activities, highlighting their potential in drug discovery (Shankerrao et al., 2013).
- Antituberculosis Study: Benzofuran compounds were synthesized and studied for their potential in treating tuberculosis (Thorat et al., 2016).
- Inhibitory Activities Against Enzymes: Specific carbamates of benzofuran derivatives exhibited inhibitory activities against human acetylcholinesterase and butyrylcholinesterase (Luo et al., 2005).
Miscellaneous Applications
- Analgesic Activity: Certain substituted 1-benzofurans and 1-benzothiophenes were synthesized and found to have considerable analgesic activity, indicating their potential in pain management (Rádl et al., 2000).
- Corrosion Inhibitors for Steel: Derivatives of benzofuran showed effectiveness as corrosion inhibitors for steel, demonstrating their utility in industrial applications (Herrag et al., 2007).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. It includes precautions to be taken while handling the compound and first aid measures in case of exposure.
Orientations Futures
This involves predicting or suggesting further studies that could be done with the compound. This could include potential applications of the compound, modifications that could be made to its structure, or new reactions that it could undergo.
Propriétés
IUPAC Name |
2-(aminomethyl)-3-methyl-1-benzofuran-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3.ClH/c1-6-8-4-7(11(13)14)2-3-9(8)15-10(6)5-12;/h2-4H,5,12H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZPZVDYJODNSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)C(=O)O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-3-methyl-1-benzofuran-5-carboxylic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

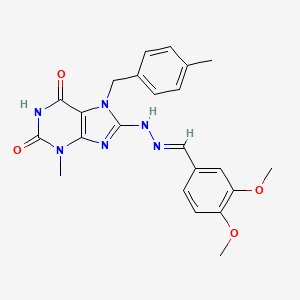
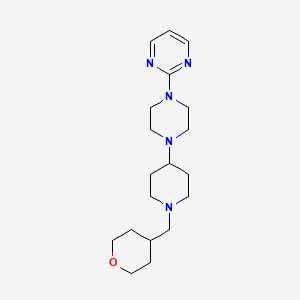
![4-[(3-methoxyphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide](/img/structure/B2428076.png)
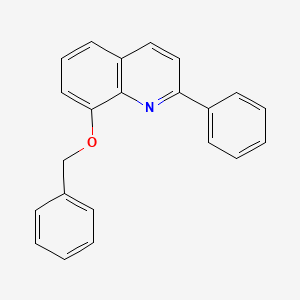
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-methylpyrazine-2-carboxamide](/img/structure/B2428079.png)
![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2428080.png)
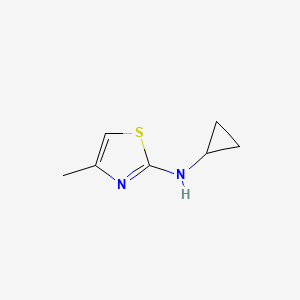
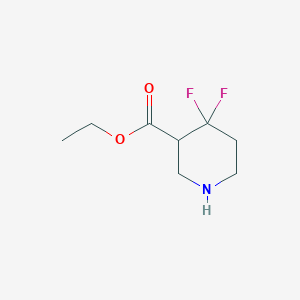
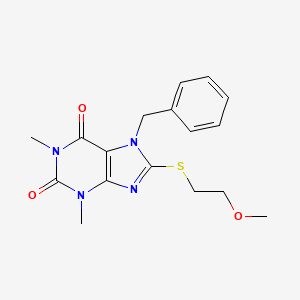
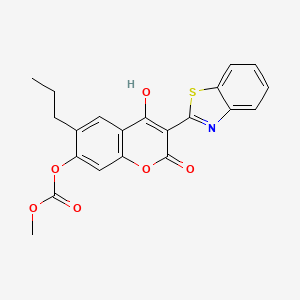
![1-[3-(1-imino-2,3-dihydro-1H-isoindol-2-yl)phenyl]ethan-1-one](/img/structure/B2428086.png)
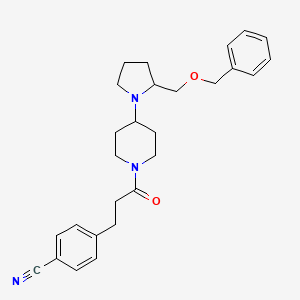
![2-Butyl-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2428091.png)
